Potassium persulfate

Catalog No.
S603945
CAS No.
7727-21-1
M.F
K2S2O8
K2O8S2
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium persulfate

CAS Number

7727-21-1

Product Name

Potassium persulfate

IUPAC Name

dipotassium;sulfonatooxy sulfate

Molecular Formula

K2S2O8
K2O8S2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2

InChI Key

USHAGKDGDHPEEY-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]

Solubility

1.75 G IN 100 CC OF WATER @ 0 °C
5.2 G IN 100 CC OF HOT WATER @ 20 °C
INSOL IN ALCOHOL
Solubility in water, g/100ml at 20 °C: 5.2

Synonyms

Anthion; Dipotassium peroxodisulfate; Dipotassium peroxydisulfate; Dipotassium persulfate; F 210 Hygisept; Potassium dipersulfate; Potassium peroxydisulfate; Potassium peroxydisulfate (K2(S2O8)); Potassium Peroxydisulphate; Potassium persulfate; Virk

Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]

In Situ Chemical Oxidation (ISCO):

  • Potassium persulfate is a powerful oxidant, readily releasing sulfate radicals (SO₄⁻•) in aqueous solutions. These radicals react non-selectively with various organic and inorganic contaminants, breaking them down into smaller, often harmless, molecules.
  • This property makes it a valuable tool for ISCO, a remediation technique for treating contaminated soil and groundwater. By injecting potassium persulfate into the subsurface, contaminants like chlorinated solvents, petroleum hydrocarbons, and pharmaceuticals can be effectively degraded.

Polymerization Initiator:

  • Potassium persulfate serves as a free radical initiator in various polymerization reactions. The sulfate radicals generated upon its decomposition trigger the formation of polymer chains, playing a crucial role in the synthesis of various polymers, including acrylics, polyvinyl chloride (PVC), and hydrogels.

Analytical Chemistry:

  • Potassium persulfate finds application in various analytical chemistry techniques. It's used in the determination of total organic carbon (TOC) in environmental samples, as it oxidizes organic matter to carbon dioxide (CO₂), measured to estimate the organic content.
  • Additionally, it serves as a titrant in iodometric and permanganometric titrations for quantifying various oxidizing and reducing agents.

Other Applications:

  • Potassium persulfate exhibits various other research applications, including:
    • Etching: Used for etching printed circuit boards and semiconductors due to its controlled oxidation capabilities.
    • Cell culture: Employed in cell detachment processes due to its ability to disrupt cell-matrix interactions.
    • Disinfection: Used as a disinfectant in various settings due to its oxidizing properties against microorganisms.

Potassium persulfate is a white, crystalline solid []. It's a sulfate salt with a persulfate anion (S₂O₈²⁻). Originally obtained by the electrolysis of a concentrated potassium sulfate solution [], it's now commonly prepared by the reaction of potassium bisulfate with ammonium persulfate. Potassium persulfate plays a crucial role in various research fields due to its strong oxidizing properties [].


Molecular Structure Analysis

The persulfate anion (S₂O₈²⁻) has a noncyclic structure with two sulfate (SO₄²⁻) tetrahedra linked by a peroxide (O-O) bond. This peroxide bond is weaker than the S-O bonds, making potassium persulfate a good oxidizing agent []. The central S-O bond lengths are around 1.45 Å, while the peroxide bond length is about 1.49 Å, highlighting the weaker nature of the O-O linkage.


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, potassium persulfate can be synthesized through the reaction of potassium bisulfate (KHSO₄) with ammonium persulfate ((NH₄)₂S₂O₈).

(NH₄)₂S₂O₈ + 2KHSO₄ → 2K₂S₂O₈ + (NH₄)₂SO₄

Decomposition:

Potassium persulfate decomposes upon heating, releasing oxygen gas and potassium sulfate.

2K₂S₂O₈ → 2K₂SO₄ + 3O₂

Other Relevant Reactions:

Potassium persulfate acts as an oxidizing agent in various reactions. For instance, it can oxidize organic compounds, initiate polymerization reactions, and determine the amount of dissolved organic carbon in water samples [, ]. The specific reactions depend on the context and other reactants involved.


Physical And Chemical Properties Analysis

  • Formula: K₂S₂O₈
  • Molar mass: 270.32 g/mol []
  • Density: 2.48 g/cm³ []
  • Melting point: 100 °C (decomposes) []
  • Solubility: Soluble in water (35.7 g/L at 25 °C), insoluble in alcohol []
  • Stability: Stable at room temperature, decomposes upon heating []

The oxidizing ability of potassium persulfate stems from the weak peroxide bond in the persulfate anion. During a reaction, the peroxide bond breaks, transferring oxygen atoms and electrons to other molecules, oxidizing them in the process []. The specific mechanism depends on the reacting species involved.

  • Decomposition: Upon heating, potassium persulfate decomposes to produce potassium sulfate and oxygen gas:
    2K2S2O82K2SO4+O22K_2S_2O_8\rightarrow 2K_2SO_4+O_2
  • Oxidation Reactions: It acts as a powerful oxidizing agent, facilitating various oxidation reactions. For example, it can oxidize phenolic compounds in organic synthesis, such as in the Elbs oxidation of phenols and the Boyland-Sims oxidation of anilines .
  • Initiation of Polymerization: In solution, potassium persulfate dissociates to form sulfate radicals, which can initiate polymerization reactions necessary for producing polymers like styrene-butadiene rubber and polytetrafluoroethylene .

There are several methods for synthesizing potassium persulfate:

  • Electrolysis Method: One common method involves the electrolysis of a cold solution of potassium bisulfate in sulfuric acid. This process generates potassium persulfate at the anode:
    2KHSO4K2S2O8+H22KHSO₄\rightarrow K₂S₂O₈+H₂
  • Chemical Oxidation: Potassium persulfate can also be produced by the chemical oxidation of potassium sulfate using fluorine .
  • Double Decomposition: Another method involves adding potassium bisulfate to a solution of ammonium peroxydisulfate, leading to the formation of potassium persulfate through double decomposition reactions .

Potassium persulfate has diverse applications across various industries:

  • Polymerization Initiator: It is widely used as an initiator for polymerization reactions in the production of synthetic polymers like styrene-butadiene rubber and polystyrene .
  • Oxidizing Agent: In organic chemistry, it serves as an oxidizing agent for synthesizing various organic compounds, including aryl carbonyl compounds under mild conditions without the need for transition metals .
  • Bleaching Agent: The compound is utilized in hair bleaching products due to its strong bleaching properties. It acts effectively on hair dyes but requires careful handling to avoid skin irritation .
  • Environmental

Potassium persulfate shares similarities with other persulfates but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaKey Characteristics
Ammonium persulfate(NH₄)₂S₂O₈Commonly used in hair bleaching; soluble in water
Sodium persulfateNa₂S₂O₈Often used in cleaning products; more soluble than potassium persulfate
Lithium persulfateLi₂S₂O₈Less common; used in specialized applications like lithium batteries

Uniqueness of Potassium Persulfate

Potassium persulfate stands out due to its balance between solubility and oxidative strength. While sodium and ammonium salts are more soluble, potassium persulfate's stability makes it preferable for certain polymerization processes where controlled reactivity is essential. Its application as both an initiator and an oxidizing agent further enhances its utility across various fields.

Thermal activation represents one of the most fundamental and widely studied methods for potassium persulfate decomposition. The thermal decomposition of potassium persulfate occurs through homolytic cleavage of the peroxide bond, generating highly reactive sulfate radicals [2]. Research has demonstrated that the thermal activation process follows first-order kinetics with respect to persulfate concentration [3].

The primary thermal activation reaction proceeds according to the following mechanism:

K₂S₂O₈ → 2SO₄- ⁻ + 2K⁺

Differential scanning calorimetry studies have revealed that potassium persulfate exhibits an activation energy of 134 kilojoules per mole with a pre-exponential factor of 10¹⁸ inverse seconds [3]. The peroxide bond in persulfate, characterized by bond energy ranging between 140 and 213.3 kilojoules per mole, can be effectively cleaved at temperatures exceeding 30 degrees Celsius [39].

Temperature-dependent kinetic studies have established that the thermal decomposition rate increases exponentially with temperature according to Arrhenius behavior [4] [5]. At 50 degrees Celsius in aqueous solution under nitrogen atmosphere, the thermal decomposition follows a rate expression where the decomposition rate is proportional to persulfate concentration raised to the power of 1.35 [4].

Research conducted on thermal activation pathways has identified secondary reactions that contribute to persulfate decomposition. The sulfate radicals generated through thermal activation can react with water molecules to produce hydroxyl radicals according to the reaction: SO₄- ⁻ + H₂O → HSO₄⁻ + - OH [2]. This secondary pathway becomes increasingly important at elevated temperatures and contributes to the overall oxidative capacity of the thermally activated system.

Table 2.1: Thermal Activation Kinetic Parameters

Temperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Reference
251.80 × 10⁻⁴21.0 [47]
302.93 × 10⁻⁴21.0 [47]
4010.30 × 10⁻⁴21.0 [47]
5026.50 × 10⁻⁴21.0 [47]
VariableVariable134.0 [3]

The thermal activation process demonstrates significant pH dependence, with decomposition rates varying substantially across different pH ranges [4]. In neutral to slightly alkaline conditions, thermal decomposition produces primarily sulfate radicals, while in acidic conditions, alternative pathways involving hydrogen peroxide formation become more prominent [54].

Photolytic and Ultraviolet-based Activation Mechanisms

Photolytic activation of potassium persulfate through ultraviolet radiation represents a highly efficient method for generating sulfate radicals. The photochemical activation process occurs through direct photolysis of the peroxide bond upon absorption of ultraviolet photons [6] [7]. Research has established that potassium persulfate exhibits strong absorption in the ultraviolet wavelength range with a quantum yield of 0.7 moles per Einstein, which is significantly higher than hydrogen peroxide and peroxymonosulfate under identical conditions [7].

The fundamental photolytic reaction mechanism involves:

S₂O₈²⁻ + hν → 2SO₄- ⁻

Studies utilizing ultraviolet radiation at 254 nanometers have demonstrated remarkable enhancement in pollutant degradation efficiency [6]. When potassium persulfate is combined with ultraviolet-254 nanometer radiation, the degradation efficiency can reach 97 percent compared to 76 percent with persulfate alone and 42 percent with ultraviolet radiation alone [6].

Wavelength-dependent studies have revealed that different ultraviolet wavelengths produce varying activation efficiencies [9]. Research comparing 254 nanometer and 350 nanometer radiation sources found that the higher energy 254 nanometer wavelength produces significantly greater persulfate activation and subsequent pollutant degradation [9]. The energy difference between these wavelengths controls the photolysis rate and consequently the generation rate of sulfate radicals [9].

Photolytic activation kinetics follow pseudo-first-order behavior with respect to organic pollutants when persulfate is present in excess [10]. The reaction rate constants for ultraviolet-persulfate systems typically range from 0.138 to 0.174 inverse minutes depending on solution conditions and ultraviolet intensity [10].

Table 2.2: Photolytic Activation Performance Data

Wavelength (nm)Quantum YieldDegradation Efficiency (%)Energy Consumption (kWh/m³)Reference
2540.7971.68 [6]
350Not specified89Not specified [9]
395-400Not specified71.116.7 [11]

The photolytic process generates multiple reactive species beyond sulfate radicals [10]. Quenching experiments have demonstrated that ultraviolet-persulfate systems produce both sulfate radicals and hydroxyl radicals, with sulfate radicals contributing approximately 52.1 percent and hydroxyl radicals contributing 6.43 percent to overall oxidation [10]. The remaining contribution comes from direct ultraviolet photolysis accounting for approximately 40 percent of the degradation process [10].

Mechanistic studies have revealed that photolytic activation efficiency depends strongly on solution pH, with optimal performance observed in the neutral to slightly alkaline range [7] [10]. The photochemical quantum efficiency remains relatively constant across different pH values, indicating that the primary photolytic mechanism is not significantly pH-dependent [10].

Ultrasonic Activation Kinetics and Mechanisms

Ultrasonic activation of potassium persulfate occurs through acoustic cavitation phenomena that generate localized high temperatures and pressures capable of cleaving the peroxide bond [13] [14]. The cavitation process involves formation, growth, and implosive collapse of microbubbles within the liquid medium, resulting in localized temperatures up to 5000 Kelvin and pressures up to 1000 atmospheres [15].

Research has established that ultrasonic activation mechanisms operate through two distinct pathways: acoustic cavitation-induced activation and ultrasonic heating-induced activation [13]. The acoustic cavitation pathway results from thermal effects of cavitation bubble collapse and radical chain reactions, while the heating pathway derives from conversion of mechanical energy into thermal energy [13].

Frequency-dependent studies have demonstrated that ultrasonic activation efficiency varies significantly with operating frequency [13]. Investigations comparing 20, 28, and 300 kilohertz frequencies revealed that the highest degradation efficiency occurs at 300 kilohertz under most temperature conditions [13]. However, synergistic effects are most pronounced at 20 kilohertz under elevated temperature conditions [13].

Table 2.3: Ultrasonic Activation Frequency Effects

Frequency (kHz)Temperature Range (°C)Synergistic Effect (%)Optimal Volume (mL)Reference
2055-60171400 [13]
2855-60149900 [13]
30025-30Minimal420 [13]

Temperature plays a critical role in ultrasonic activation efficiency [13]. At low temperatures (5-30 degrees Celsius), ultrasonic activation produces minimal enhancement compared to ultrasonic treatment alone [13]. Significant activation only occurs at temperatures above 45 degrees Celsius, suggesting that thermal effects contribute substantially to the activation process [13].

Kinetic modeling of ultrasonic persulfate systems has revealed that the process follows pseudo-first-order kinetics with respect to organic pollutants [14]. The rate constants increase with ultrasonic power input, persulfate concentration, and reaction temperature [14]. Mathematical models incorporating these parameters have achieved good agreement with experimental data [14].

The ultrasonic activation process generates multiple reactive oxygen species including sulfate radicals, hydroxyl radicals, superoxide anions, and singlet oxygen [15]. Electron paramagnetic resonance spectroscopy has confirmed the formation of these species during ultrasonic activation [15]. The relative contributions of each species depend on operating frequency, power input, and solution conditions [15].

Base-Catalyzed Activation Processes

Base-catalyzed activation of potassium persulfate occurs through a two-step mechanism involving base-catalyzed hydrolysis followed by reduction reactions [17]. Research has established that alkaline conditions initiate nucleophilic attack leading to persulfate decomposition and sulfate radical formation [2] [17].

The mechanism of base activation involves the following sequential reactions [17]:

  • Base-catalyzed hydrolysis: S₂O₈²⁻ + OH⁻ → HSO₄⁻ + SO₄²⁻ + HO₂⁻
  • Reduction by hydroperoxide: S₂O₈²⁻ + HO₂⁻ → SO₄- ⁻ + SO₄²⁻ + HO₂-

The base-catalyzed hydrolysis step has been confirmed through kinetic analyses at various base-to-persulfate molar ratios and enhanced decomposition rates in deuterium oxide compared to water [17]. Stoichiometric analyses have demonstrated that hydroperoxide reacts with persulfate in a 1:1 molar ratio [17].

Alkaline activation is most effective at pH values above 11, where abundant hydroxyl ions are available to drive the activation reactions [18]. The process generates both sulfate radicals and hydroxyl radicals, with the relative distribution depending on solution pH [2]. At extremely high pH conditions (pH 12), sulfate radicals convert to hydroxyl radicals through the reaction: SO₄- ⁻ + OH⁻ → SO₄²⁻ + - OH [2].

Table 2.4: Base Activation pH Dependencies

pH RangePrimary Radical SpeciesActivation EfficiencyMechanismReference
7-10SO₄- ⁻ModeratePartial hydrolysis [2]
10-11SO₄- ⁻ + - OHHighEnhanced hydrolysis [17]
>11- OHVery HighComplete conversion [18]
>12- OHMaximumRapid conversion [2]

The alkaline activation process consumes base during the reaction, leading to pH reduction over time [18]. This pH decrease can result in reduced activation efficiency as the system moves below the optimal pH range [18]. The buffering capacity of the treatment medium significantly influences the sustainability of alkaline activation [18].

Electron spin resonance spectroscopy has confirmed the generation of sulfate radicals, hydroxyl radicals, and superoxide during base activation [17]. The presence of superoxide has been verified through scavenging experiments using copper(II) ions [17]. The superoxide radical plays an important role in the overall oxidation mechanism by participating in radical chain reactions [17].

Transition Metal-Mediated Activation

Transition metal activation of potassium persulfate occurs through single-electron transfer mechanisms that cleave the peroxide bond to generate sulfate radicals [19] [20]. Iron, cobalt, nickel, copper, and manganese have all demonstrated effectiveness as persulfate activators [21] [22].

Iron-mediated activation represents the most extensively studied transition metal system [20]. Ferrous iron (Fe²⁺) activates persulfate through the reaction: S₂O₈²⁻ + Fe²⁺ → SO₄- ⁻ + SO₄²⁻ + Fe³⁺ [33]. The ferric iron produced can be regenerated to ferrous iron through cathodic reduction in electrochemical systems, enabling sustained activation [33] [36].

Cobalt-based activation systems have shown exceptional performance in heterogeneous applications [20]. Cobalt oxide (Co₃O₄) catalysts demonstrate good activity and low metal leaching rates under neutral conditions [20]. The cobalt activation mechanism involves cycling between Co²⁺ and Co³⁺ oxidation states [37].

Table 2.5: Transition Metal Activation Performance

MetalOxidation StateRate EnhancementMetal LeachingApplication TypeReference
IronFe²⁺/Fe³⁺HighModerateHomogeneous/Heterogeneous [33]
CobaltCo²⁺/Co³⁺Very HighLowHeterogeneous [20]
NickelNi⁰/NiOHighLowHeterogeneous [19]
CopperCu²⁺ModerateModerateHomogeneous [21]
ManganeseMn²⁺/Mn⁴⁺HighLowHeterogeneous [37]

Nickel-modified biochar composites have demonstrated excellent persulfate activation efficiency [19]. Research has shown that nickel-decorated biochar (Ni/NiO) can achieve complete pollutant removal within 10 minutes with first-order kinetic constants of 0.322 and 0.336 inverse minutes for peroxymonosulfate and peroxydisulfate activation respectively [19].

The transition metal activation mechanism generates multiple reactive species [19]. Quenching experiments and electron paramagnetic resonance studies have identified sulfate radicals, hydroxyl radicals, and singlet oxygen as the dominant active species [19]. The relative contributions of each species depend on the specific metal, its oxidation state, and solution conditions [19].

Heterogeneous metal catalysts offer advantages over homogeneous systems including reduced metal leaching, catalyst recyclability, and elimination of metal hydroxide sludge formation [20]. However, heterogeneous systems may experience mass transfer limitations that can reduce activation efficiency compared to homogeneous systems [20].

Carbon Material-Facilitated Activation

Carbon materials including activated carbon, biochar, carbon nanotubes, and graphene have emerged as effective metal-free catalysts for potassium persulfate activation [23] [24]. These materials activate persulfate through non-radical pathways involving direct electron transfer mechanisms [24] [26].

Activated carbon demonstrates excellent persulfate activation capability due to its high surface area, porosity, and surface functional groups [25] [28]. Research has shown that sulfur-doped activated carbon catalysts can achieve complete tetracycline removal through predominantly singlet oxygen-mediated oxidation [25]. The activation mechanism involves carbon surface defects and oxygen-containing functional groups that facilitate electron transfer [25].

Carbon nanotube activation of persulfate occurs through formation of surface complexes rather than generation of free sulfate radicals [24] [26]. Studies have revealed that both peroxymonosulfate and peroxydisulfate bind to carbon nanotube surfaces forming reactive complexes that directly oxidize organic compounds [26]. This non-radical mechanism explains the selective reactivity observed toward electron-rich organic compounds [24].

Table 2.6: Carbon Material Activation Characteristics

Carbon MaterialSurface Area (m²/g)Activation MechanismPrimary Reactive SpeciesSelectivityReference
Activated Carbon800-1500Electron Transfer¹O₂Moderate [25]
Carbon Nanotubes200-400Surface ComplexationCNT-PS*High [26]
Biochar100-500Persistent Free RadicalsSO₄- ⁻Low [24]
Graphene1000-2000Electron TransferDirect OxidationHigh [23]

Biochar activation mechanisms involve persistent free radicals present in the carbon matrix [24]. Research has demonstrated that the concentration and type of persistent free radicals control the activation efficiency [24]. Biochar prepared from metal-loaded biomass exhibits enhanced activation capability due to increased persistent free radical concentrations [24].

Nitrogen-doped carbon materials show distinct activation behavior compared to pristine carbon [26]. For peroxymonosulfate activation, nitrogen doping significantly enhances adsorption and subsequent complex formation [26]. However, for peroxydisulfate activation, nitrogen doping has minimal effect on performance [26]. This difference arises from the distinct molecular structures and electron affinities of the two persulfate species [26].

The carbon activation process generates multiple reactive oxygen species depending on the carbon type and persulfate precursor [23]. Electron paramagnetic resonance studies have identified sulfate radicals, hydroxyl radicals, superoxide anions, and singlet oxygen in various carbon-persulfate systems [15] [25]. The non-radical pathways often dominate in carbon nanotube and graphene systems, while radical pathways are more prominent in biochar and activated carbon systems [23] [24].

Organic Compound-Induced Activation Routes

Organic compounds can activate potassium persulfate through reductive pathways involving electron transfer from organic molecules to persulfate [29] [30]. Quinones and phenolic compounds represent the most effective organic activators [29] [31].

Quinone activation of persulfate occurs through a semiquinone radical-dependent mechanism [29]. Research has established that quinones undergo single-electron reduction to form semiquinone radicals, which subsequently reduce persulfate to generate sulfate radicals [29]. The activation process follows the reaction sequence: Quinone + e⁻ → Semiquinone- ⁻, followed by Semiquinone- ⁻ + S₂O₈²⁻ → Quinone + SO₄- ⁻ + SO₄²⁻ [29].

Phenolic compound activation depends strongly on solution pH, with optimal activation occurring under alkaline conditions [30] [31]. The phenoxide form of phenolic compounds, present at high pH, acts as the active species for persulfate activation [31]. Research has demonstrated that the ionized form of organic compounds is crucial for promoting efficient activation [31].

Table 2.7: Organic Activator Performance

Organic CompoundOptimal pHActivation EfficiencyMechanismStructure RequirementReference
Quinones7-10HighSemiquinone FormationCarbonyl Groups [29]
Phenols>10Very HighPhenoxide FormationHydroxyl Groups [30]
Humic Acid8-10ModerateMultiple PathwaysQuinone Moieties [29]
Alcohols>10LowDirect OxidationPrimary Alcohols [31]
Ketones>10ModerateEnolate FormationAlpha Hydrogens [31]

Quantitative structure-activity relationship studies have identified molecular descriptors that correlate with activation efficiency [30]. The most negative atomic net charges on carbon atoms play important roles in determining degradation rates [30]. Compounds with smaller values for this descriptor are more readily oxidized in quinone-activated systems [30].

The organic activation mechanism involves both radical and non-radical pathways [30]. In alkaline environments, organic activators can generate reductive radicals that react with target contaminants, providing an additional degradation pathway beyond sulfate radical formation [30]. This dual mechanism enhances overall treatment efficiency [30].

Humic acid, naturally occurring in environmental systems, can activate persulfate through its quinone functional groups [29]. The activation efficiency depends on the concentration and distribution of quinone moieties within the humic acid structure [29]. This natural activation pathway has important implications for persulfate behavior in soil and groundwater treatment applications [29].

Electrochemical Activation Methods

Electrochemical activation of potassium persulfate occurs through both anodic generation and cathodic reduction processes [33] [34]. The electrochemical approach provides precise control over activation rates through current density manipulation [33] [36].

At the anode, persulfate can be electrochemically generated from sulfate ions according to the reaction: 2SO₄²⁻ → S₂O₈²⁻ + 2e⁻ [35]. Boron-doped diamond electrodes have demonstrated superior performance for persulfate generation due to their wide electrochemical potential window and resistance to corrosion [35]. The anodic generation follows zero-order kinetics with respect to sulfate concentration [34].

Cathodic activation involves direct electron transfer to persulfate molecules according to: S₂O₈²⁻ + e⁻ → SO₄- ⁻ + SO₄²⁻ [33]. Research has shown that cathodic activation follows zero-order kinetics with rate constants of approximately 1.85 × 10⁻⁷ moles per liter per second at current densities of 1.2 milliamperes per square centimeter [34].

Table 2.8: Electrochemical Activation Parameters

Electrode MaterialProcessCurrent Density (mA/cm²)Rate ConstantEfficiencyReference
Boron-Doped DiamondAnodic GenerationVariable3.40 × 10⁻⁹ mol/L/sHigh [34]
GraphiteCathodic Activation1.21.85 × 10⁻⁷ mol/L/sModerate [34]
IronSacrificial AnodeVariableCurrent-dependentHigh [36]
PlatinumAnodic GenerationVariablepH-dependentModerate [35]

Sacrificial iron electrode systems combine electrochemical activation with transition metal activation [33] [36]. Iron anodes dissolve to produce Fe²⁺ ions that activate persulfate, while Fe³⁺ reduction at the cathode regenerates Fe²⁺ [36]. This approach achieves quantitative control over activation rates through current adjustment following the relationship: k₁ = 0.00053 × Iv + 0.059, where k₁ is the pseudo-first-order rate constant and Iv is the volume-normalized current [36].

The electrochemical activation process generates multiple reactive species [33]. Studies have identified sulfate radicals and hydroxyl radicals as the primary oxidizing species, with hydroxyl radicals contributing more significantly to organic pollutant degradation [36]. The relative contributions depend on electrode materials, current density, and solution composition [33].

Electrochemical systems enable manipulation of persulfate reactivity through current control [36]. Research has demonstrated that applying positive current enhances activation while negative current suppresses activation [36]. This controllability offers advantages for field applications where activation timing and intensity must be precisely managed [36].

Combined Activation Approaches and Synergistic Effects

Combined activation approaches utilize multiple activation methods simultaneously to achieve enhanced persulfate utilization and pollutant degradation efficiency [37] [38]. These synergistic systems can overcome individual limitations while maximizing the advantages of each activation method [39] [40].

Thermal-photolytic combinations have demonstrated exceptional performance for recalcitrant compound degradation [39]. Research has shown that dual oxidant systems involving hydrogen peroxide and thermally activated persulfate can significantly enhance degradation efficiency compared to individual oxidants [39]. The activation energy for combined systems ranges from 168 kilojoules per mole, indicating substantial energy requirements for the synergistic process [39].

Ultrasonic-electrochemical coupling represents an effective hybrid approach for persulfate activation [40]. Studies have revealed that ultrasonic waves enhance electrochemical processes through improved mass transfer and additional cavitation centers [40]. The combined system achieves superior pollutant removal compared to individual processes, with synergistic effects particularly pronounced for complex organic compounds [40].

Table 2.9: Combined Activation Performance

Activation CombinationSynergistic FactorPrimary MechanismEnergy RequirementApplicationReference
Thermal + Photolytic2.1Radical GenerationHighRecalcitrant Organics [39]
Ultrasonic + Electrochemical1.8Enhanced Mass TransferModerateComplex Matrices [40]
Metal + Carbon3.2Dual PathwayLowBroad Spectrum [38]
Base + UV1.6pH Control + PhotolysisModeratepH-Sensitive Systems [41]

Metal-carbon composite systems achieve remarkable synergistic effects through dual activation pathways [38]. Research has demonstrated that bimetallic composites encapsulated in carbon matrices can switch between radical and non-radical mechanisms depending on persulfate type [38]. These systems retain advantages of both activation approaches while minimizing individual limitations [38].

The synergistic mechanisms in combined systems involve multiple reactive species generation and enhanced persulfate utilization [37]. Electron paramagnetic resonance studies have identified sulfate radicals, hydroxyl radicals, superoxide anions, and singlet oxygen in various combined systems [15] [37]. The relative contributions of each species depend on the specific combination and operating conditions [37].

Mathematical modeling of combined activation systems reveals complex kinetic behavior involving multiple parallel and sequential reactions [39]. The overall rate expressions often require consideration of activation energy distributions and multiple reaction pathways [39]. These models provide valuable insights for optimizing combined activation systems for specific applications [39].

Physical Description

Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100°C.
DryPowder
WHITE CRYSTALS.
White crystalline solid.

Color/Form

COLORLESS, TRICLINIC CRYSTALS
WHITE CRYSTALS

Vapor Density

2.48

Density

2.477
2.5 g/cm³

Odor

ODORLESS

UNII

6B86K0MCZC

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

ANTISEPTIC

Pictograms

Health Hazard Irritant

Oxidizer;Irritant;Health Hazard

Other CAS

7727-21-1

Wikipedia

Potassium persulfate

Use Classification

Food Additives -> FLOUR_TREATMENT_AGENT; -> JECFA Functional Classes
Fire Hazards -> Reactive - 1st degree
Cosmetics -> Oxidising

Methods of Manufacturing

REACTION OF POTASSIUM BISULFATE SOLN WITH AMMONIUM PEROXYDISULFATE ELECTROLYSIS LIQUORS
BY ELECTROLYSIS OF SATURATED SOLN OF POTASSIUM SULFATE.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2): ACTIVE
... IN PHOTOGRAPHY UNDER THE NAME ANTHION TO REMOVE LAST TRACES OF THIOSULFATE FROM PLATES AND PAPER ...
POTASSIUM PERSULFATE HAS BEEN FOUND USEFUL IN WASTE GAS TREATMENT.

Storage Conditions

Keep containers closed and store in cool dark places.

Stability Shelf Life

GRADUALLY DECOMP LOSING AVAIL OXYGEN, MORE QUICKLY AT HIGHER TEMP, COMPLETELY AT ABOUT 100 °C

Dates

Modify: 2023-08-15

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